Deoxybrevianamide E is a natural product belonging to the class of prenylated indole diketopiperazine alkaloids (PIDAs) [, ]. It is commonly found as a secondary metabolite in various fungal species, including Aspergillus protuberus [, ], Aspergillus creber [], and Penicillium sp. []. Its role in scientific research primarily revolves around its chemical structure and potential biological activities.
The synthesis of deoxybrevianamide E has been achieved through several methods, with notable contributions from Ritchie and Saxton in 1975. They confirmed the structure of deoxybrevianamide E by synthesizing it from 3-(3-dimethylaminomethylindol-2-yl)-3-methylbut-1-ene. This synthesis involved key steps such as:
Deoxybrevianamide E features a complex molecular structure characterized by its bicyclic framework. The compound's molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. Key structural features include:
The stereochemistry of deoxybrevianamide E is significant for its biological activity, with specific configurations influencing its interaction with biological targets .
Deoxybrevianamide E participates in various chemical reactions that can modify its structure or lead to the formation of related compounds:
The mechanism of action for deoxybrevianamide E primarily involves its interaction with biological systems at the molecular level:
Research indicates that deoxybrevianamide E may act through multiple pathways, including enzyme inhibition and receptor modulation, contributing to its pharmacological effects .
Deoxybrevianamide E exhibits several notable physical and chemical properties:
These properties are essential for understanding how deoxybrevianamide E behaves in various environments, influencing its applications in research and medicine .
Deoxybrevianamide E has several significant applications within scientific research:
Deoxybrevianamide E possesses the molecular formula C₂₁H₂₅N₃O₂ and a molecular weight of 351.4 g/mol, indicating a moderately complex natural product structure [1] [2]. Its core consists of a cyclic dipeptide (diketopiperazine) formed from tryptophan and proline residues, with an additional 1,1-dimethylallyl group attached at position 2 of the indole ring system [3]. The stereochemistry features defined chiral centers, evidenced by the stereochemical descriptors in its SMILES notation: O=C(NC@HCC2=C(NC3=C2C=CC=C3)C(C)(C=C)C)[C@]4(N1CCC4)[H] [2]. This configuration is crucial for its biological interactions and distinguishes it from related natural products. The compound typically presents as a white to off-white solid [2].
Deoxybrevianamide E belongs to the alkaloidal diketopiperazine subclass, characterized by its nitrogen-containing heterocyclic structure derived from amino acid precursors [1] [3]. Its biosynthesis originates from the condensation of tryptophan and proline, forming the cyclic dipeptide brevianamide F, which undergoes enzymatic prenylation to yield the final structure [3] [5]. This classification places it within a broader family of bioactive fungal metabolites sharing the bicyclic diketopiperazine core, including paraherquamides and stephacidins. The compound's structural features – the indole system, diketopiperazine ring, and prenyl side chain – collectively define its chemical reactivity and biological properties.
Table 1: Structural Characteristics of Deoxybrevianamide E
Characteristic | Description |
---|---|
Molecular Formula | C₂₁H₂₅N₃O₂ |
Molecular Weight | 351.4 g/mol |
Core Structure | Diketopiperazine (cyclo-L-tryptophan-L-proline) |
Key Modification | 1,1-Dimethylallyl group at indole C-2 position |
Stereochemistry | Defined chiral centers at proline and tryptophan-derived positions |
Classification | Prenylated indole alkaloid / Alkaloidal diketopiperazine |
Deoxybrevianamide E was first isolated from filamentous fungi, specifically species within the Aspergillus and Penicillium genera, which remain its primary natural sources [1] [3]. Notably, marine-derived strains of Aspergillus species have proven to be particularly prolific producers of this metabolite, often yielding it alongside more structurally complex alkaloids such as the notoamides and stephacidins [2] [5]. These fungi biosynthesize deoxybrevianamide E as a key metabolic intermediate, positioning it within a broader biosynthetic network of prenylated indole alkaloids. Intensive screening efforts have identified its limited biological activity profile, characterized by weak activity against mammalian tumor cells but a general lack of antibacterial or antifungal properties [1]. Its ecological role in producing fungi remains speculative but may involve chemical defense or signaling.
Initial structural characterization relied heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry of the isolated natural product. Early studies correctly identified its diketopiperazine core and prenyl modification but faced challenges in fully confirming the stereochemical details and substitution pattern [5]. The pivotal confirmation came through chemical synthesis in 1975 by Ritchie and Saxton, who achieved the total synthesis of deoxybrevianamide E starting from 3-(3-dimethylaminomethylindol-2-yl)-3-methylbut-1-ene [4]. This work unequivocally validated the proposed structure and provided an authentic standard for subsequent biosynthetic studies. The synthesis established a critical chemical reference point for differentiating deoxybrevianamide E from structurally similar alkaloids and enabled further biological evaluation.
Table 2: Key Historical Developments in Deoxybrevianamide E Research
Timeline | Development | Significance |
---|---|---|
Early 1970s | Initial isolation from Aspergillus ustus | Identification as a novel alkaloidal diketopiperazine [1] [5] |
1973 | Structural studies on fungal diketopiperazines | Comparative structural analysis within alkaloid class [1] |
1975 | Total synthesis by Ritchie and Saxton | Definitive structural confirmation [4] |
2000s | Identification as biosynthetic precursor in marine Aspergillus | Elucidation of role in complex alkaloid biosynthesis [2] [5] |
Biosynthetic investigations later revealed deoxybrevianamide E's role as a biosynthetic precursor to more complex alkaloids. Significantly, isotopic labeling studies demonstrated its incorporation into metabolites like brevianamides A and B in Penicillium brevicompactum, highlighting its central position in constructing the characteristic bicyclo[2.2.2]diazaoctane ring system found in advanced metabolites [5]. Nevertheless, a notable controversy emerged when feeding experiments with a marine-derived Aspergillus sp. showed incorporation of deoxybrevianamide E into notoamides C and D but not into compounds containing the bicyclo[2.2.2]diazaoctane core (e.g., notoamides A, B, or stephacidin A) [5]. This indicated distinct biosynthetic pathways operate in different fungal genera, resolving earlier assumptions about a universal biosynthetic route and underscoring the metabolic diversity of fungi. The compound's transient occurrence in fungal cultures – detectable only during early growth phases before rapid conversion – further highlights its metabolic lability [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0